molecular formula C12H18O B15178185 3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- CAS No. 27238-61-5

3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)-

Cat. No.: B15178185
CAS No.: 27238-61-5
M. Wt: 178.27 g/mol
InChI Key: YQZCYQJHTVEFFA-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- is an organic compound with a complex structure It is a derivative of cyclohexene and contains both aldehyde and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- typically involves the reaction of cyclohexene with specific reagents under controlled conditions. One common method is the hydroformylation of cyclohexene, followed by selective oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts such as rhodium complexes and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroformylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexene-1-carboxaldehyde: A simpler derivative with similar reactivity.

    3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: Contains additional methyl groups, affecting its chemical properties.

    Methyl 1-cyclohexene-1-carboxylate: An ester derivative with different reactivity.

Uniqueness

3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

27238-61-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

5-but-3-en-2-yl-1-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C12H18O/c1-4-10(2)11-6-5-7-12(3,8-11)9-13/h4-6,9-11H,1,7-8H2,2-3H3

InChI Key

YQZCYQJHTVEFFA-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1CC(CC=C1)(C)C=O

Origin of Product

United States

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